molecular formula C5H8F2O3 B1454169 2,2-Difluoro-3-hydroxypentanoic acid CAS No. 1233233-76-5

2,2-Difluoro-3-hydroxypentanoic acid

Cat. No.: B1454169
CAS No.: 1233233-76-5
M. Wt: 154.11 g/mol
InChI Key: RLFXUHFTSMNNLS-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxypentanoic acid is a fluorinated carboxylic acid with the molecular formula C₅H₈F₂O₃ and a hydroxyl group at the third carbon and two fluorine atoms at the second carbon. This compound combines the hydrophilicity of the hydroxyl and carboxylic acid groups with the electronegativity and metabolic stability imparted by fluorine atoms. It is primarily utilized in pharmaceutical and specialty chemical synthesis, as inferred from supplier catalogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 3-hydroxypentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2,2-Difluoro-3-hydroxypentanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-hydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form a difluorinated alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2,2-difluoro-3-oxopentanoic acid or 2,2-difluoropentanoic acid.

    Reduction: Formation of 2,2-difluoro-3-hydroxypentanol.

    Substitution: Formation of various substituted pentanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
DFHPA is utilized as a precursor in the synthesis of more complex fluorinated compounds. Its structure allows for various chemical modifications that can lead to the development of novel materials with enhanced properties.

Fluorination Reactions
The presence of fluorine atoms in DFHPA enhances its reactivity, making it a valuable intermediate in fluorination reactions. These reactions can yield compounds with improved biological activity or stability.

ApplicationDescription
Synthesis of Fluorinated CompoundsDFHPA serves as a versatile building block for creating complex molecules.
Fluorination ReactionsEnhances chemical reactivity and stability in synthetic pathways.

Biological Applications

Enzyme Interaction Studies
DFHPA has been investigated for its effects on enzyme activity. The compound can act as an inhibitor or substrate for various enzymes involved in metabolic pathways, influencing cellular processes such as energy production and metabolism.

Cell Signaling and Gene Expression
Research indicates that DFHPA may modulate cell signaling pathways and gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to significant changes in cellular behavior.

Biological EffectMechanism
Enzyme InhibitionAlters enzyme activity through binding interactions.
Gene RegulationModulates transcription factor activity affecting gene expression.

Medicinal Applications

Drug Development
DFHPA is being explored for its potential use in drug design, particularly in developing fluorinated pharmaceuticals that exhibit improved bioavailability and metabolic stability. The compound's unique properties may enhance the efficacy of drugs targeting specific biological pathways.

Case Study: Enzyme Inhibitors
DFHPA has shown promise as a component in enzyme inhibitors targeting the renin-angiotensin system, which plays a crucial role in regulating blood pressure. Its structural modifications could enhance the effectiveness of these inhibitors.

ApplicationPotential Impact
Drug DesignDevelopment of pharmaceuticals with better efficacy and stability.
Enzyme InhibitionImproved management of hypertension through targeted therapies.

Industrial Applications

Specialty Chemicals Production
In industrial settings, DFHPA is utilized to produce specialty chemicals with unique properties due to fluorination. These chemicals are often used in high-performance materials and coatings.

Synthesis Methodologies
The production of DFHPA typically involves controlled fluorination processes that optimize yield and purity while minimizing by-products. The use of specialized equipment ensures safe handling of reactive agents.

Industrial UseDescription
Specialty ChemicalsProduction of high-performance materials using DFHPA derivatives.
Synthesis TechniquesOptimized fluorination processes for efficient production.

Summary of Molecular Mechanisms

MechanismDescription
Enzyme InteractionBinds to active sites; alters conformation and activity
Gene Expression ModulationInteracts with transcription factors; influences gene regulation

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to altered biological activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Key Structural Features :

  • Branched aliphatic chain (pentanoic acid backbone).
  • Two fluorine atoms at the C2 position.
  • Hydroxyl group at C3.
  • Carboxylic acid functional group.

Comparison with Structurally Similar Compounds

Structural Analogs

Ethyl 2,2-Difluoro-3-hydroxypentanoate (CAS 1092693-68-9)

  • Structure : Ester derivative of the target compound.
  • Key Differences :
    • Ester group (-COOEt) replaces the carboxylic acid (-COOH), reducing polarity and acidity.
    • Higher volatility and lower water solubility compared to the acid form.
  • Applications : Likely used as an intermediate in esterification reactions for drug synthesis .

(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid (CAS 87421-24-7)

  • Structure: Features an amino group (-NH₂) at C2 and a methyl group at C4 instead of fluorines.
  • Methyl group increases hydrophobicity compared to fluorine substituents.
  • Applications : Used in peptide research and as a building block in enantioselective synthesis .

3,4-Difluorobenzoic Acid (CAS 455-40-3) and 3,5-Difluorobenzoic Acid (CAS 49146-16)

  • Structure : Aromatic carboxylic acids with fluorine substituents on the benzene ring.
  • Key Differences :
    • Aromatic ring vs. aliphatic chain.
    • Higher thermal stability due to aromaticity.
    • Reduced steric hindrance compared to branched aliphatic analogs.
  • Applications : Serve as standards in analytical chemistry and intermediates in agrochemical synthesis .

Physicochemical Properties (Inferred Data)

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
2,2-Difluoro-3-hydroxypentanoic acid C₅H₈F₂O₃ 154.12* -COOH, -OH, -F₂ Polar, hydrogen-bonding capable
Ethyl ester derivative C₇H₁₂F₂O₃ 194.17 -COOEt, -OH, -F₂ Lower polarity, higher volatility
(2R,3R)-Amino-hydroxy acid C₆H₁₁NO₃ 145.16 -COOH, -OH, -NH₂, -CH₃ Chiral, bioactive
3,4-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 -COOH, -F₂ (aromatic) Aromatic, planar structure

*Note: lists the molecular weight as 104.12 g/mol, but calculations based on C₅H₈F₂O₃ suggest 154.12 g/mol, indicating a probable typo in the source .

Reactivity and Functional Group Interactions

  • Fluorine Effects: In this compound, the electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid (lower pKa) compared to non-fluorinated analogs. In contrast, the aromatic fluorines in 3,4-difluorobenzoic acid stabilize the conjugate base via resonance, further enhancing acidity .
  • Hydroxyl Group :

    • The -OH group in the target compound enables hydrogen bonding, improving solubility in polar solvents. This is absent in the ethyl ester derivative, which is more lipophilic .
  • Chirality: The (2R,3R)-amino-hydroxy analog exhibits stereoselectivity in biological systems, unlike the non-chiral fluorobenzoic acids .

Biological Activity

2,2-Difluoro-3-hydroxypentanoic acid (DFHPA) is a fluorinated compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biochemical interactions, cellular effects, mechanisms of action, and its implications in scientific research.

DFHPA is characterized by its ability to interact with various enzymes involved in metabolic pathways. The presence of the hydroxyl group allows for hydrogen bonding with enzyme active sites, which can modulate enzyme activity either as an inhibitor or substrate. The fluorine atoms contribute to the compound's reactivity, influencing its interactions with biomolecules.

PropertyDescription
Molecular FormulaC5_5H8_8F2_2O3_3
Role in MetabolismActs as an enzyme inhibitor or substrate
Interaction MechanismForms hydrogen bonds with active sites of enzymes
StabilityRelatively stable under standard laboratory conditions

Cellular Effects

DFHPA significantly influences cellular processes, including cell signaling pathways and gene expression. Its interactions with enzymes can alter metabolic flux and energy production. Notably, DFHPA has been shown to impact cell proliferation and apoptosis, depending on concentration and exposure duration.

Case Study: Dose-Dependent Effects in Animal Models

In research involving animal models, DFHPA exhibited dose-dependent effects. At lower doses, it demonstrated minimal toxicity and facilitated the exploration of its biochemical properties. Conversely, higher doses led to adverse effects, indicating the importance of dosage in determining the compound's safety profile.

Molecular Mechanism

The mechanism of action for DFHPA involves binding to specific enzymes and proteins. This binding can lead to conformational changes in enzyme activity, thereby affecting metabolic pathways. Additionally, DFHPA may influence gene expression by interacting with transcription factors.

Table 2: Summary of Molecular Mechanisms

MechanismDescription
Enzyme InteractionBinds to active sites; alters conformation and activity
Gene Expression ModulationInteracts with transcription factors; influences gene regulation

Metabolic Pathways

DFHPA participates in various metabolic pathways through its metabolism by enzymes such as dehydrogenases and oxidases. The fluorine atoms enhance the compound's metabolic stability, leading to the formation of intermediate metabolites that further engage in biochemical reactions.

Transport and Distribution

The transport of DFHPA within biological systems is mediated by specific transporters. It can be taken up by cells through active transport mechanisms and distributed across cellular compartments, influencing its biological activity.

Scientific Research Applications

DFHPA has multiple applications in scientific research:

  • Chemistry : Serves as a building block for synthesizing complex fluorinated compounds.
  • Biology : Investigated for its effects on enzyme inhibition and metabolic pathways.
  • Medicine : Explored for potential use in drug development, particularly for designing fluorinated pharmaceuticals with enhanced bioavailability.
  • Industry : Utilized in producing specialty chemicals with unique properties due to fluorination .

Q & A

Q. What are the established synthetic routes for 2,2-Difluoro-3-hydroxypentanoic acid, and what key reaction conditions influence yield?

Basic Research Question
The synthesis typically involves fluorination of a precursor (e.g., pentanoic acid derivatives) using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. A critical step is the selective introduction of fluorine atoms at the C2 position, which requires anhydrous conditions and controlled temperatures (0–25°C) to avoid side reactions. Hydroxylation at C3 may proceed via oxidation of a ketone intermediate or enzymatic catalysis. Yield optimization depends on stoichiometric control of fluorinating agents and inert atmosphere maintenance .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

Basic Research Question
Structural validation employs:

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (δ -110 to -125 ppm for CF2_2), while 1H^{1}\text{H} NMR resolves the hydroxyl proton (δ 1.5–2.5 ppm, broad).
  • Mass Spectrometry : High-resolution MS (Exact Mass: 104.12 g/mol) confirms molecular composition .
  • IR Spectroscopy : O-H stretching (~3200 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) validate functional groups .

Q. What role do fluorine substituents play in the compound's acidity and stability under varying pH conditions?

Advanced Research Question
The electron-withdrawing nature of fluorine atoms at C2 increases the acidity of the carboxylic acid group (pKa_a ~2.5–3.0) compared to non-fluorinated analogs. Stability studies in aqueous media show enhanced resistance to hydrolysis at neutral pH due to fluorine’s inductive effects, but degradation accelerates under alkaline conditions (pH >9) via dehydrofluorination. Computational models (DFT) correlate substituent positioning with electronic effects .

Q. How can researchers resolve contradictory data regarding the compound's reactivity in nucleophilic environments?

Advanced Research Question
Contradictory reactivity reports (e.g., nucleophilic substitution vs. stability) may arise from solvent polarity or temperature variations. Systematic studies using kinetic assays (e.g., monitoring reaction progress via HPLC) and isotopic labeling (18O^{18}\text{O}) can clarify mechanisms. For example, in polar aprotic solvents (DMF), the compound resists nucleophilic attack, while in protic solvents (MeOH), partial esterification occurs .

Q. What are the recommended analytical techniques for assessing the purity of this compound?

Basic Research Question

  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) quantify impurities (<5%).
  • Titration : Potentiometric titration determines carboxylic acid content.
  • Elemental Analysis : Validates %C, %H, and %F composition against theoretical values (C: 34.6%, H: 4.6%, F: 21.8%) .

Q. What computational modeling approaches are used to predict the compound's behavior in enzymatic systems?

Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations assess interactions with enzymes like hydrolases. Fluorine’s electronegativity and steric bulk are parameterized in force fields (e.g., CHARMM) to predict binding affinity. Studies suggest the hydroxyl group forms hydrogen bonds with active-site residues, while fluorine atoms modulate lipophilicity, influencing membrane permeability .

Q. Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) over vendor catalogs for mechanistic insights .
  • Contradictions : Address conflicting data by replicating experiments under standardized conditions (e.g., ICH guidelines for purity analysis).
  • Advanced Techniques : Combine experimental and computational methods (e.g., QSAR models) to explore structure-activity relationships.

Properties

IUPAC Name

2,2-difluoro-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O3/c1-2-3(8)5(6,7)4(9)10/h3,8H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFXUHFTSMNNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710217
Record name 2,2-Difluoro-3-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233233-76-5
Record name 2,2-Difluoro-3-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-3-hydroxypentanoic acid
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Synthesis routes and methods

Procedure details

Into a 10-L glass flask with a dropping funnel, 784 g (purity: 98%, 4.30 mol) of 2,2-difluoro-3-hydroxy-pentanoic acid ethyl ester, 300 mL of methanol and 2400 mL of water were added. The glass flask was cooled with ice water, followed by dropping 515 g (6.18 mol/1.4 eq) of 48% aqueous sodium hydroxide solution into the glass flask over 2 hours. The resulting solution was heated to room temperature and stirred for 1 hour. The completion of the reaction was confirmed by gas chromatography. The solution was washed twice with 800 mL of diisopropyl ether. The glass flask was again cooled with ice water. Then, 717 g (6.88 mmol/1.6 eq) of concentrated hydrochloric acid was dropped into the glass flask. After confirming that the pH of the solution was 1, the solution was stirred for 1 hour at room temperature. Subsequently, the solution was separated into an organic layer and an aqueous layer with the addition of 1000 mL of a mixed solution of diisopropyl ether and ethyl acetate. The aqueous layer was extracted three times with 1000 mL of a mixed solution of diisopropyl ether and ethyl acetate. The thus-obtained organic layers were combined and concentrated under a reduced pressure. With this, 683 g of 2,2-difluoro-3-hydroxy-pentanoic acid was obtained (yield: 98%, purity: 95%).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,2-Difluoro-3-hydroxypentanoic acid
2,2-Difluoro-3-hydroxypentanoic acid
2,2-Difluoro-3-hydroxypentanoic acid
2,2-Difluoro-3-hydroxypentanoic acid
2,2-Difluoro-3-hydroxypentanoic acid
2,2-Difluoro-3-hydroxypentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.